molecular formula C10H6Cl4O4 B1582850 Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate CAS No. 20098-41-3

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate

Cat. No. B1582850
CAS RN: 20098-41-3
M. Wt: 332 g/mol
InChI Key: CXWWOTMXNBKMBO-UHFFFAOYSA-N
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Description

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is an organic compound with the molecular formula C10H6Cl4O4 . It is the dimethyl ester of tetrachloro terephthalic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of Dimethyl tetrachloroterephthalate was described by treating terephthaloyl chloride with chlorine to give 2,3,5,6-tetrachloroterephthaloyl chloride, followed by ester formation with methanol .


Molecular Structure Analysis

The molecular structure of Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is a colourless to grey crystalline powder with a molecular mass of 331.95 g·mol−1. It has a melting point of 156 °C and a boiling point of 345 °C. It has a solubility in water of 0.21 mg/L at 20 °C .

Scientific Research Applications

Microbial Transformations in Environmental Science

Research has explored the microbial transformations of chlorinated benzenes, including compounds structurally related to Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate, during the infiltration of river water to groundwater. Studies suggest that dimethylbenzenes are biotransformed under aerobic and anaerobic conditions, highlighting their potential biodegradation in environmental settings (Kuhn et al., 1985).

Advances in Organic Synthesis

In the realm of organic chemistry, the compound has been implicated in the synthesis of thiophenes and other heterocyclic structures. A notable study demonstrates the reaction of dichlorobenzenes with dimethyl acetylenedicarboxylate to afford complex thiophene derivatives, suggesting its utility in synthesizing novel organic compounds with potential applications in materials science and pharmaceuticals (Nakayama et al., 1990).

Catalysis and Electrosynthesis

Research on electrosynthesis highlights the role of chlorobenzene derivatives, akin to Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate, in catalytic processes. These compounds participate in electrochemical reactions, providing pathways for the synthesis of benzoic acids and other aromatic carboxylic acids from simpler precursors and carbon dioxide, thereby offering sustainable alternatives for chemical synthesis (Heintz et al., 1988).

Luminescence Sensing and Materials Science

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, while not the exact compound, demonstrate the broader utility of similar structured compounds in materials science. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, suggesting applications in luminescence sensing and the development of advanced materials for chemical detection (Shi et al., 2015).

properties

IUPAC Name

dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWWOTMXNBKMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942123
Record name Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate

CAS RN

20098-41-3
Record name NSC71179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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